molecular formula C8H8BrNO2 B12090830 Methyl 5-bromo-2-methylisonicotinate

Methyl 5-bromo-2-methylisonicotinate

Cat. No.: B12090830
M. Wt: 230.06 g/mol
InChI Key: IQDMSGUFTYWZLX-UHFFFAOYSA-N
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Description

Methyl 5-bromo-2-methylisonicotinate is a chemical compound with the molecular formula C8H8BrNO2 and a molecular weight of 230.06 g/mol. . This compound is primarily used in research and development within the fields of chemistry and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 5-bromo-2-methylisonicotinate can be synthesized through various methods. One common approach involves the esterification of 5-bromo-2-methylisonicotinic acid with methanol in the presence of a catalyst such as trimethylsilylated diazomethane . The reaction typically occurs under mild conditions and yields the desired ester product.

Industrial Production Methods

In industrial settings, the production of this compound may involve a multi-step process starting from readily available raw materials. For instance, a practical process for scaling up the production of similar compounds involves steps such as nitration, hydrolysis, hydrogenation, esterification, bromination, and diazotization . These steps ensure high yield and cost-effectiveness in large-scale production.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-bromo-2-methylisonicotinate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using reagents like organolithium or Grignard reagents.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.

    Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

    Substitution: Organolithium or Grignard reagents in anhydrous solvents.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Coupling: Palladium catalysts and boron reagents under mild conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

Methyl 5-bromo-2-methylisonicotinate is widely used in scientific research due to its versatility. Some of its applications include:

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: In the study of enzyme interactions and metabolic pathways.

    Medicine: As an intermediate in the synthesis of pharmaceutical compounds.

    Industry: In the development of agrochemicals and specialty chemicals

Mechanism of Action

The mechanism of action of methyl 5-bromo-2-methylisonicotinate involves its interaction with specific molecular targets. While detailed mechanisms are not fully elucidated, it is known to participate in various biochemical pathways by acting as a substrate or inhibitor in enzymatic reactions . The compound’s effects are mediated through its ability to form stable complexes with target molecules, influencing their activity and function.

Comparison with Similar Compounds

Methyl 5-bromo-2-methylisonicotinate can be compared with other similar compounds such as:

    Methyl 5-bromo-2-methoxynicotinate: Similar in structure but with a methoxy group instead of a methyl group.

    5-bromo-2-methylisonicotinate: Lacks the ester functional group, making it less reactive in certain reactions.

    Methyl nicotinate: Contains a pyridine ring but lacks the bromine and methyl substituents.

These comparisons highlight the unique reactivity and applications of this compound, making it a valuable compound in various research and industrial contexts.

Properties

Molecular Formula

C8H8BrNO2

Molecular Weight

230.06 g/mol

IUPAC Name

methyl 5-bromo-2-methylpyridine-4-carboxylate

InChI

InChI=1S/C8H8BrNO2/c1-5-3-6(8(11)12-2)7(9)4-10-5/h3-4H,1-2H3

InChI Key

IQDMSGUFTYWZLX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=N1)Br)C(=O)OC

Origin of Product

United States

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